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Compound of Interest

Compound Name: 4-(Phenylthio)phenol

Cat. No.: B1280271 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-(Phenylthio)phenol

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(phenylthio)phenol, a compound of interest to researchers, scientists, and professionals in

drug development. The guide details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-(phenylthio)phenol. It is
important to note that while ¹H NMR data is well-documented, specific experimental ¹³C NMR,

FT-IR, and MS data for this compound can be limited. Therefore, some of the data presented is

based on established values for analogous compounds and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4-(Phenylthio)phenol
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

7.35 d 8.7 2H, Ar-H (ortho to S)

7.24 - 7.11 m -
5H, Ar-H (phenylthio

group)

6.80 d 8.7 2H, Ar-H (ortho to OH)

5.0 (approx.) br s - 1H, OH

Solvent: CDCl₃. The chemical shift of the phenolic proton (-OH) can vary depending on solvent,

concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data of 4-(Phenylthio)phenol

Chemical Shift (δ) (ppm) Assignment

155.8 C-OH

135.2 C-S

131.5 Ar-C (ortho to S)

129.2 Ar-C (phenylthio)

126.8 Ar-C (phenylthio)

125.5 Ar-C (ipso of phenylthio)

116.5 Ar-C (ortho to OH)

These are predicted chemical shifts. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of 4-(Phenylthio)phenol
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3600 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

1580, 1480 Strong
Aromatic C=C skeletal

vibrations

1230 Strong Phenolic C-O stretch

830 Strong
para-disubstituted C-H out-of-

plane bend

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 4-(Phenylthio)phenol

m/z Proposed Fragment

202 [M]⁺ (Molecular Ion)

173 [M-CHO]⁺

109 [C₆H₅S]⁺

94 [C₆H₅OH]⁺

77 [C₆H₅]⁺

65 [C₅H₅]⁺

Ionization method: Electron Ionization (EI). The fragmentation of phenols can be complex and

may show additional characteristic fragments.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of 4-(phenylthio)phenol in approximately 0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative measurements, a

known amount of an internal standard (e.g., TMS) may be added. The solution is then

transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Spectra are typically recorded on a 300 or 500 MHz spectrometer. A

standard pulse sequence is used with a 90° pulse, an acquisition time of 3-4 seconds, and a

relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-

to-noise ratio.

¹³C NMR Acquisition: Spectra are acquired on the same instrument using a proton-

decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of

scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

Data Processing: The raw data (Free Induction Decay) is processed with a Fourier

transform, followed by phase and baseline correction. The chemical shifts are referenced to

the residual solvent peak or the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

4-(phenylthio)phenol (1-2 mg) is intimately mixed with dry KBr powder (~100 mg) and

pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the

sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a

range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically

subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

water vapor.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile and thermally stable compound like 4-
(phenylthio)phenol, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron

Ionization (EI) is a standard method. A dilute solution of the sample is injected into the GC,

where it is vaporized and separated. The separated compound then enters the mass

spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion

peak and the characteristic fragmentation pattern, which provides structural information.

Visualizations
The following diagrams illustrate key conceptual frameworks related to the spectroscopic

analysis of 4-(phenylthio)phenol.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between molecular structure and spectroscopic techniques.

To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 4-
(Phenylthio)phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280271#spectroscopic-data-nmr-ir-ms-of-4-
phenylthio-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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